molecular formula C17H17BrO B1293209 3'-Bromo-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-64-8

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1293209
CAS No.: 898754-64-8
M. Wt: 317.2 g/mol
InChI Key: XXGRTVZQGVPIMM-UHFFFAOYSA-N
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Description

3’-Bromo-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(2,6-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,6-dimethylphenyl)propiophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3’ position.

Industrial Production Methods

Industrial production of 3’-Bromo-3-(2,6-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines forming amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3’-Bromo-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone
  • 3’-Fluoro-3-(2,6-dimethylphenyl)propiophenone
  • 3’-Iodo-3-(2,6-dimethylphenyl)propiophenone

Uniqueness

3’-Bromo-3-(2,6-dimethylphenyl)propiophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGRTVZQGVPIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644784
Record name 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-64-8
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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